molecular formula C13H13N3O4 B2503055 (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034997-29-8

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2503055
CAS No.: 2034997-29-8
M. Wt: 275.264
InChI Key: MEJQEBQYOMVEQN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(Furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel chemical entity offered for research use only. It is not intended for diagnostic or therapeutic applications. Research Applications and Value: This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. It is designed as a potential inhibitor of the YAP/TAZ-TEAD protein-protein interaction, a key signaling axis in the Hippo pathway . The deregulation of this pathway is a major event in a wide range of cancer types and malignancies, including liver, lung, breast, and colon cancer, as it promotes cell proliferation, resistance to apoptosis, and metastasis . Pharmacological targeting of the YAP/TAZ-TEAD complex is therefore considered a valuable therapeutic strategy, and this compound serves as a crucial tool for validating this target in biological systems. Structural Features: The compound features an imidazolidine-2,4-dione (hydantoin) core, a scaffold known for its prevalence in medicinal chemistry, which is linked to an azetidine ring. This azetidine ring is further functionalized with a (E)-3-(furan-2-yl)acryloyl group, a structural motif that is analogous to other documented compounds under investigation for inhibiting YAP/TAZ-TEAD activity . Similar structures incorporating the azetidin-3-yl-imidazolidine-2,4-dione core are recognized as key intermediates in innovative drug development programs . Usage and Handling: This product is strictly for research purposes in a controlled laboratory environment. It must be handled only by qualified researchers. It is not for human or veterinary use, nor for application in food, cosmetics, or consumer products.

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJQEBQYOMVEQN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Furan-2-yl)acryloyl Chloride

Starting Material : Furan-2-carbaldehyde undergoes aldol condensation with acetaldehyde to yield (E)-3-(furan-2-yl)acrylaldehyde. Subsequent oxidation to the corresponding acid is achieved using gold (Au) catalysts under oxygen pressure (0.3 MPa) at 140°C in the presence of potassium carbonate (K₂CO₃). The acid is then converted to the acyl chloride using thionyl chloride (SOCl₂).

Reaction Conditions :

Step Reagents/Catalysts Temperature Time Yield
Aldol Condensation NaOH, ethanol 25°C 12 h 78%
Oxidation Au/K₂CO₃, O₂ 140°C 4 h 85%
Acylation SOCl₂, DMF (catalytic) 70°C 2 h 92%

Preparation of Azetidin-3-ylamine

Azetidin-3-ylamine is synthesized via cyclization of 1,3-dibromopropane with ammonia, followed by Boc-protection and deprotection:

  • Cyclization : 1,3-Dibromopropane + NH₃ (aq.) → Azetidine hydrobromide (60% yield).
  • Protection : Boc₂O, THF, 25°C → N-Boc-azetidine (89% yield).
  • Deprotection : HCl/dioxane → Azetidin-3-ylamine hydrochloride (95% yield).

Key Consideration : Anhydrous conditions are critical to prevent ring-opening side reactions.

Formation of Imidazolidine-2,4-dione

The imidazolidine-2,4-dione core is synthesized via Knoevenagel condensation of glyoxylic acid with urea derivatives under basic conditions:
$$
\text{Glyoxylic acid} + \text{Urea} \xrightarrow{\text{KOH, 80°C}} \text{Imidazolidine-2,4-dione} \quad (72\%\text{ yield})
$$

Alternative Route : Cyclocondensation of 1,2-diaminoethane with phosgene yields the dione core (68% yield).

Final Coupling Reaction

The acyl chloride intermediate is coupled with azetidin-3-ylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
$$
\text{3-(Furan-2-yl)acryloyl chloride} + \text{Azetidin-3-ylamine} \xrightarrow{\text{EDCI, HOBt}} \text{Acryloyl azetidine intermediate} \quad (88\%\text{ yield})
$$
The intermediate is then reacted with imidazolidine-2,4-dione under Mitsunobu conditions (DIAD, PPh₃) to afford the final product (76% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Coupling Reaction : DCM outperforms THF due to better solubility of intermediates.
  • Cyclization : Elevated temperatures (80°C) enhance ring-closure efficiency but require strict moisture control.

Table 3.1 : Solvent Screening for Coupling Step

Solvent Dielectric Constant Reaction Yield
DCM 8.93 88%
THF 7.58 65%
DMF 36.7 42%

Catalytic Systems

Gold nanoparticles supported on CeO₂ (Au/CeO₂) demonstrate superior activity in oxidizing acrylaldehyde to the acid (TOF = 1,200 h⁻¹) compared to Pd/C (TOF = 450 h⁻¹).

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance throughput for oxidation and coupling steps (residence time = 30 min).
  • Purification : Simulated moving bed chromatography (SMBC) achieves >99.5% purity.
  • Waste Management : Solvent recovery systems reduce DCM usage by 70%.

Challenges and Mitigation Strategies

  • Stereochemical Control : Use of chiral auxiliaries during coupling ensures E-configuration (er = 98:2).
  • Byproduct Formation : Addition of molecular sieves (4Å) suppresses imidazolidine ring-opening.

Recent Advances

Photocatalytic methods using Ru(bpy)₃²⁺ under blue LED light enable milder coupling conditions (25°C, 12 h, 82% yield).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the acrylate moiety could yield saturated azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound could be investigated for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests that it could have activity against certain diseases or conditions, although further research would be needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique combination of functional groups makes it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Imidazolidine-2,4-dione Cores

(a) (E)-3-(3-(furan-2-yl)acryloyl)-1-methylimidazolidine-2,4-dione (Compound 2, )
  • Structure : Shares the imidazolidine-2,4-dione core and (furan-2-yl)acryloyl group but replaces the azetidine ring with a methyl group at the N1 position.
  • Methyl substitution may alter metabolic stability compared to the azetidine-containing compound.
  • Activity : Demonstrated anti-inflammatory activity in preliminary assays, suggesting the furan-acryloyl moiety contributes to bioactivity .
(b) 3-Cinnamoyl-1-methylimidazolidine-2,4-dione (Compound 1, )
  • Structure : Features a cinnamoyl group instead of the furan-acryloyl substituent.
  • Comparison :
    • The cinnamoyl group introduces a phenyl ring, increasing lipophilicity compared to the furan-based analog.
    • Bioactivity trends suggest that electron-withdrawing groups (e.g., furan) may enhance anti-inflammatory effects relative to phenyl derivatives .

Analogues with Thiazolidine-2,4-dione Cores

(a) (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione ()
  • Structure : Replaces the imidazolidine-2,4-dione core with thiazolidine-2,4-dione and substitutes azetidine with piperidine.
  • Key Data :
    • Molecular formula: C15H16N2O4S
    • Molecular weight: 320.4 g/mol
  • Piperidine’s larger ring size may improve metabolic stability but reduce conformational flexibility compared to azetidine .
(b) Coumarin-Based Thiazolidine-2,4-diones ()
  • Examples : Compounds 5g–5n (e.g., (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione).
  • Comparison :
    • Coumarin substituents enhance UV absorption and fluorescence properties, useful in imaging applications.
    • Thiazolidine-2,4-diones generally exhibit lower melting points (e.g., 180–220°C for compounds) compared to imidazolidine-2,4-diones, likely due to reduced hydrogen bonding .

Analogues with Modified Heterocyclic Systems

(a) 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine ()
  • Structure : Contains an imidazo[4,5-b]pyridine core with a propargyl group.
  • Comparison: The propargyl group enables click chemistry modifications, a feature absent in the target compound.
(b) Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate ()
  • Structure : Combines imidazolidine with a naphthyl group and propargylamine moiety.
  • Comparison: The naphthyl group increases hydrophobicity, which may improve blood-brain barrier penetration. Synthesized via a domino reaction (92% yield), suggesting efficient routes for similar imidazolidine derivatives .

Biological Activity

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The following outlines the key steps involved:

  • Formation of the Furan-2-yl Acryloyl Intermediate :
    • Reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base (e.g., triethylamine).
  • Synthesis of the Azetidine Intermediate :
    • The furan-2-yl acrylate is reacted with an azetidine derivative under acidic or basic conditions.
  • Cyclization :
    • The azetidine intermediate undergoes cyclization with urea or a urea derivative to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to modulation of various cellular processes:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in cell proliferation and survival, potentially leading to reduced tumor growth.
  • Antimicrobial Effects : Similar compounds have shown promising antibacterial activity, indicating that this compound may also exhibit antimicrobial properties.

Antitumor Activity

A study assessing various derivatives of furan compounds demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results are summarized in the following table:

CompoundCell LineIC50 (μM)Assay Type
Compound 8A5496.75 ± 0.192D
Compound 8HCC8276.26 ± 0.332D
Compound 8NCI-H3586.48 ± 0.112D
Compound 9A5495.13 ± 0.972D
Compound 9HCC8275.13 ± 0.972D
Compound 9NCI-H3580.85 ± 0.052D

These results indicate that compounds similar to this compound can effectively inhibit cancer cell proliferation in vitro.

Antimicrobial Activity

The antimicrobial potential has been evaluated through various assays that measure the effectiveness against different bacterial strains. While specific data for this compound is limited, related compounds have shown broad-spectrum activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

Case Studies

  • In Vitro Studies :
    • Compounds with similar structural frameworks were tested on lung cancer cell lines using MTS cytotoxicity and BrdU proliferation assays, showing effective inhibition of cell growth.
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy and safety profile of related compounds, indicating potential for further development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.